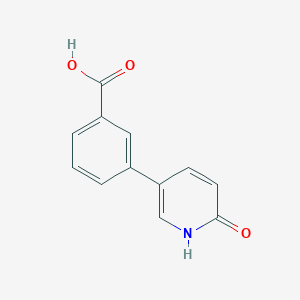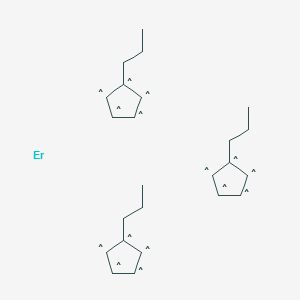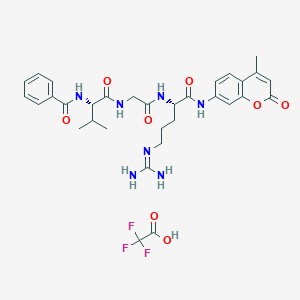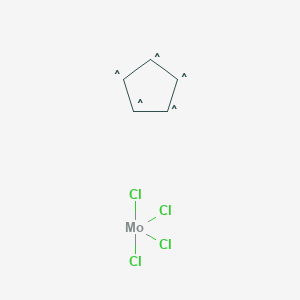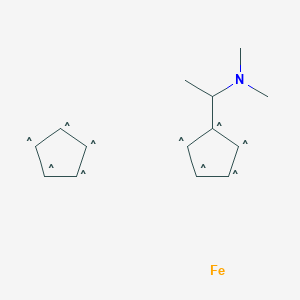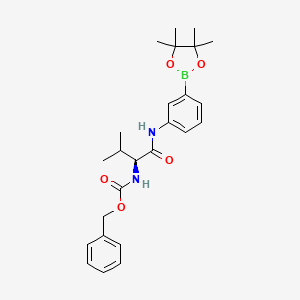
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II); 99%
Vue d'ensemble
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II), or Pb(tmhd)2, is a lead-based compound that has recently been studied for its potential scientific applications. Pb(tmhd)2 is a coordination complex, meaning it is composed of two molecules, one of which is the metal lead, and the other of which is a ligand, in this case a tetramethyl-3,5-heptanedionate molecule. The compound has been found to possess unique characteristics that make it a potentially useful tool in a variety of scientific applications.
Applications De Recherche Scientifique
Metalorganic Chemical Vapor Deposition (MOCVD)
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II) is utilized as a precursor in the MOCVD process for depositing lead-containing films. The compound's crystal structure plays a vital role in understanding its behavior in materials deposition (Malik et al., 1999).
Catalyst in Organic Synthesis
This compound is reported as an efficient catalyst for various organic reactions, including regioselective arylation of heterocycles (Nandurkar et al., 2008) and N-arylation of aliphatic, aromatic, and heteroaromatic amines (Nandurkar et al., 2007).
Thin Film Growth
The compound is used in Atomic Layer Deposition (ALD) for growing PbTe and PbSe thin films, which have applications in thermoelectric devices (Zhang et al., 2013).
Generation of Nanoparticles
It is also instrumental in the generation of lead or lead oxide nanoparticles for potential inhalation experiments, aiding in the study of nanoparticle properties and behavior (Moravec et al., 2015).
Supercritical Fluid Deposition
The solubility of this compound in supercritical CO2 is significant for applications in supercritical fluid deposition of copper (Momose et al., 2015).
Mécanisme D'action
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II) is primarily used in the manufacture of advanced dielectric and ferroelectric thin films . Its primary targets are the materials used in these films, where it contributes to the growth of lead oxide and mixed-metal thin films .
Mode of Action
The compound interacts with its targets through a process known as Metal-Organic Chemical Vapor Deposition (MOCVD) . In this process, the compound is vaporized and then deposited on a substrate, where it reacts to form the desired thin films .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of stable complexes with lanthanide ions .
Result of Action
The result of the action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II) is the formation of high-quality thin films used in various electronic applications . These films have superior chemical compatibility and improved safety .
Action Environment
The efficacy and stability of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II) are influenced by environmental factors such as temperature and pressure. For instance, the compound decomposes at high temperatures, producing toxic lead oxides and heptanones . Therefore, careful control of the environment is crucial during its use to ensure safety and effectiveness .
Propriétés
IUPAC Name |
bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDHUANRWFSKRW-ATMONBRVSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Pb]OC(=CC(=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O[Pb]O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




